3-(1H-benzimidazol-2-yl)benzoic acid
Overview
Description
3-(1H-Benzimidazol-2-yl)benzoic acid is a heterocyclic aromatic compound that features a benzimidazole ring fused to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzimidazole ring is a common structural motif in many biologically active molecules, making this compound a compound of significant interest.
Biochemical Analysis
Biochemical Properties
3-(1H-Benzimidazol-2-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA grooves, leading to DNA cleavage through peroxide-mediated mechanisms . This compound also interacts with serine/threonine-protein kinases, resulting in the activation of DNA repair pathways . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being investigated to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of a nitro group can produce the corresponding amine derivative.
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves and interfere with DNA replication and transcription processes . Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-2-yl)benzoic acid
- 3-(1H-Pyrazol-4-yl)benzoic acid
- 2-(1H-Imidazol-2-yl)benzoic acid
- 4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]benzoic acid
- 2-(2-(1H-Benzimidazol-6-ylcarbonyl)carbohydrazonoyl)benzoic acid
Uniqueness
3-(1H-Benzimidazol-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzimidazole and benzoic acid moieties allows for versatile reactivity and interaction with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXFNQLZLSSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353710 | |
Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-81-4 | |
Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Benzimidazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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